

# A Comparative Guide to the Safety and Toxicity of Geraniin Versus Other Tannins

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## Compound of Interest

Compound Name: Geraniin

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This guide provides an objective comparison of the safety and toxicity profile of **geraniin**, an ellagitannin, with other well-studied tannins, including tannic acid, gallic acid, and epigallocatechin gallate (EGCG). The information is compiled from preclinical toxicology studies to support research and development initiatives.

## Quantitative Toxicity Data Comparison

The following table summarizes the key quantitative toxicological endpoints for **geraniin** and comparator tannins. These values are critical for establishing a preliminary safety assessment and for dose-finding in preclinical studies.

Compound	Type of Tannin	Test Animal	Route of Administration	LD50 (Median Lethal Dose)	NOAEL (No-Observed-Adverse-Effect Level)	Reference(s)
Geraniin	Ellagitannin (Hydrolyzable)	Rat (Sprague Dawley)	Oral	> 2000 mg/kg b.w.	< 2000 mg/kg b.w. (acute)	[1][2]
Tannic Acid	Gallotannin (Hydrolyzable)	Rat	Oral	2260 mg/kg b.w.	Not explicitly determined in cited studies.	[3][4][5][6]
Gallic Acid	Phenolic Acid (Hydrolyzable Tannin precursor)	Rabbit	Oral	5000 mg/kg b.w.	5000 mg/kg b.w. (acute, mice)	[7][8][9][10]
Rat (F344)	Oral	-	119 mg/kg/day (13-week, male); 128 mg/kg/day (13-week, female)	[11]		
Epigallocatechin Gallate (EGCG)	Flavan-3-ol (Catechin)	Rat	Oral	2000 mg/kg b.w.	242 mg/kg/day (14-week)	[12][13]
Mouse	Oral	-	48.4 mg/kg/day	[14]		

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Dog (Fasted)	Oral	-	40 mg/kg/day	[15]
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## Detailed Toxicity Profiles

**Geraniin** Geraniin demonstrates a favorable acute oral safety profile. In a study following OECD Guideline 423, the LD50 cut-off value in Sprague Dawley rats was established to be above 2000 mg/kg body weight.[1][2] No mortality or significant signs of toxicity were observed. However, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be below 2000 mg/kg for a single dose because histopathology revealed a "foamy appearance" in the hepatocytes of some animals.[1][2] Notably, this morphological change was not accompanied by an elevation in key liver function enzymes such as ALT, AST, ALP, or GGT, suggesting a mechanism distinct from overt hepatocellular necrosis.[1][2] Interestingly, at lower doses (50–200 mg/kg), **geraniin** has been reported to exhibit hepatoprotective effects against chemically induced liver damage.[1][16]

**Tannic Acid** Tannic acid exhibits a higher level of acute toxicity compared to **geraniin** and gallic acid, with an oral LD50 in rats of 2260 mg/kg.[3][5] The cause of death in acute toxicity studies was respiratory failure, often preceded by convulsions.[5] Pathological findings associated with tannic acid poisoning include progressively developing hepatic necrosis, nephritis, and acute gastroenteritis.[5]

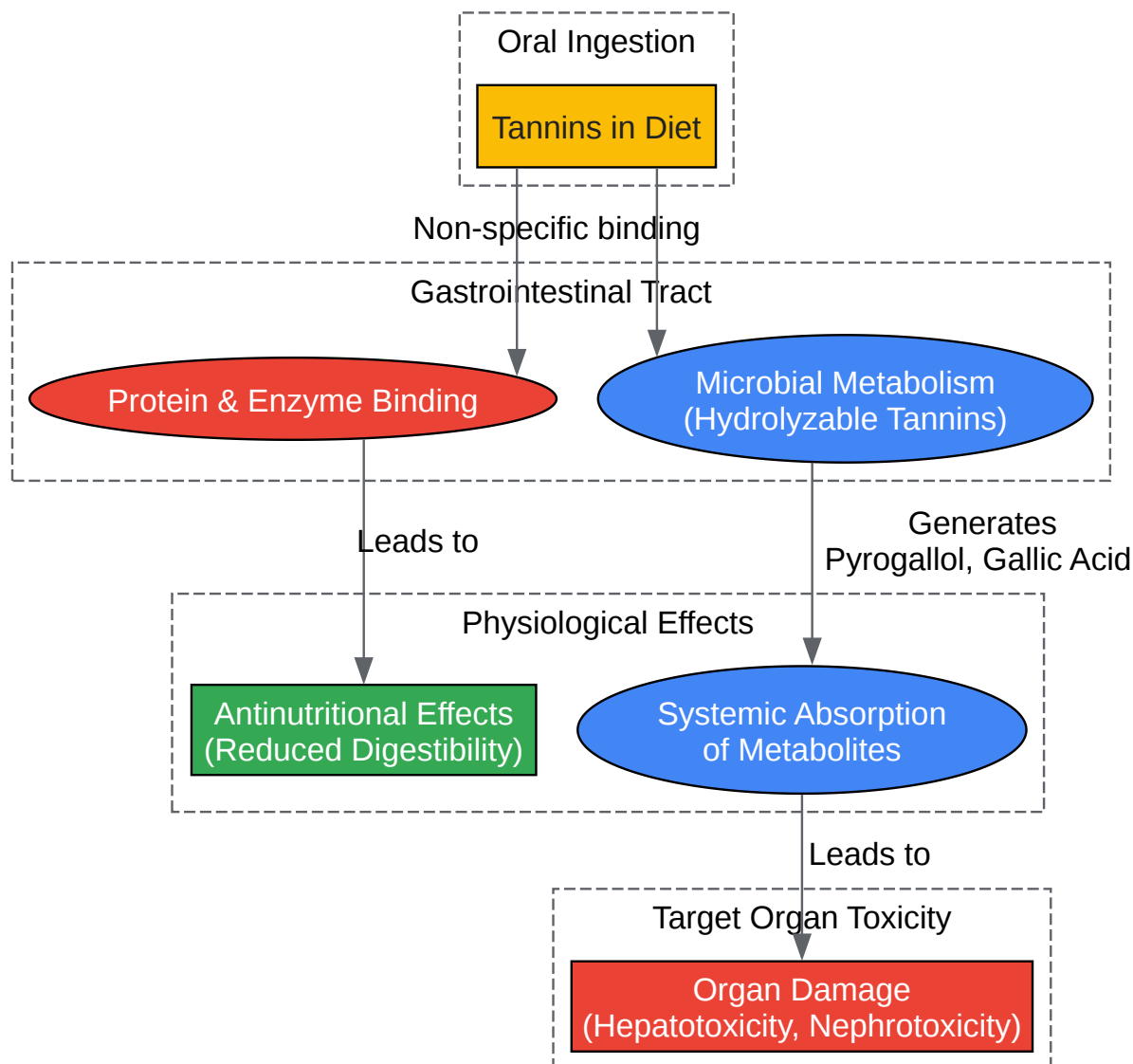
**Gallic Acid** Gallic acid, a fundamental component of hydrolyzable tannins, shows very low acute toxicity. The oral LD50 in rabbits is 5000 mg/kg, and studies in mice concluded it is non-toxic up to this level when given orally in an acute setting.[7][8][9][10] However, subchronic studies reveal potential for toxicity with repeated exposure. A 13-week study in rats identified a much lower NOAEL (119-128 mg/kg/day).[11] At higher concentrations in this study, effects such as hemolytic anemia (reduced hemoglobin, hematocrit, and red blood cell counts) and centrilobular liver cell hypertrophy were observed.[11][17]

**Epigallocatechin Gallate (EGCG)** The primary toxicological concern for EGCG, the most abundant catechin in green tea, is dose-dependent hepatotoxicity.[18][19] This risk has led the European Food Safety Authority (EFSA) to advise that daily intakes of 800 mg or more could increase the risk of liver damage.[18] The toxicity of EGCG is significantly exacerbated in a fasted state. Studies in dogs demonstrated that a dose non-toxic to fed animals caused

morbidity in fasted animals, with the NOAEL being 10 times lower.[15] The mechanism is thought to involve the saturation of metabolic pathways, leading to the formation of reactive quinone species that cause oxidative stress and mitochondrial injury.

## General Mechanisms of Tannin Toxicity

Tannins exert their toxic and antinutritional effects primarily through their ability to bind with proteins and other macromolecules. This interaction can lead to enzyme inhibition and reduced nutrient digestibility.[20] Hydrolyzable tannins pose a specific risk as they can be broken down by gut microbiota into smaller, absorbable phenolic compounds like pyrogallol and gallic acid. [21] At high concentrations, these metabolites can induce systemic toxicity, including hepatotoxicity and nephrotoxicity.[20][21]



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**Caption:** General mechanisms of tannin toxicity.

## Key Experimental Protocol: Acute Oral Toxicity Study

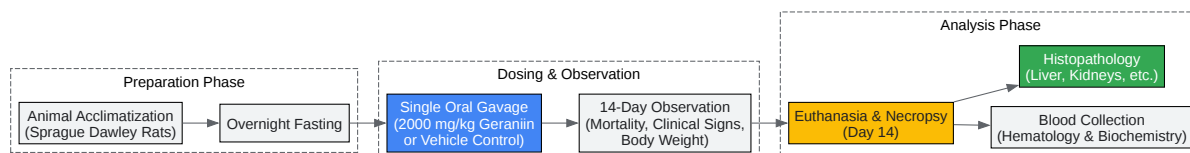
The safety profile of **geraniin** was primarily assessed using an acute oral toxicity study based on the OECD 423 guidelines.

**Objective:** To determine the acute toxicity of a substance after a single oral dose and to identify the LD50 range.

**Test Guideline:** OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

**Methodology:**

- **Test Animals:** Healthy, young adult Sprague Dawley rats (8-12 weeks old) are typically used. Animals are randomized and assigned to control and treatment groups.[\[1\]](#)
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory chow and water ad libitum. Animals are fasted prior to dosing (e.g., overnight) to ensure absorption.
- **Administration of Substance:** The test substance (**geraniin**) is administered as a single oral dose via gavage. The vehicle (e.g., distilled water) is administered to the control group. The study typically starts with a dose of 2000 mg/kg.[\[1\]](#)
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity), and changes in body weight. Intensive observation occurs for the first several hours post-dosing and then daily for a total of 14 days.[\[1\]](#)
- **Endpoint Analysis:** At the end of the 14-day observation period, surviving animals are euthanized. A gross necropsy is performed on all animals. Blood samples are collected for hematological and clinical biochemistry analysis (e.g., liver and kidney function tests).[\[1\]](#) Key organs (e.g., liver, kidneys, spleen, heart) are excised, weighed, and preserved for histopathological examination.[\[1\]](#)[\[2\]](#)



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**Caption:** Experimental workflow for an acute oral toxicity study (OECD 423).

## Comparative Analysis and Conclusion

This comparative guide illustrates the varied safety and toxicity profiles among different tannins.

- **Geraniin** emerges with a promising acute safety profile, characterized by a high LD50 (>2000 mg/kg) and a lack of severe toxicological signs at this dose.[1] The observation of 'foamy' hepatocytes without corresponding enzymatic changes warrants further investigation in sub-chronic studies to understand its long-term safety.[2]
- Tannic Acid is demonstrably more toxic in acute settings than **geraniin** or gallic acid, with a lower LD50 and severe target organ damage, including liver and kidney necrosis.[5]
- Gallic Acid has very low acute toxicity but serves as a key example of how chronic or sub-chronic exposure can reveal adverse effects (e.g., hemolytic anemia) not apparent in acute studies.[11]
- EGCG highlights the critical importance of dose and metabolic conditions (fed vs. fasted state) in safety assessment. Its potential for hepatotoxicity at high supplemental doses is a significant limiting factor.[15]

In conclusion, **geraniin** exhibits a favorable safety profile in acute oral toxicity studies, comparing well against other common tannins. Its toxicity appears lower than that of tannic acid

and it does not carry the specific hepatotoxicity concerns associated with high-dose EGCG supplements. However, as with any compound intended for therapeutic use, a complete toxicological assessment including sub-chronic and chronic studies is necessary to fully characterize its safety for drug development professionals.

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## References

- 1. Acute oral toxicity of the ellagitannin geraniin and a geraniin-enriched extract from *Nephelium lappaceum* L rind in Sprague Dawley rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [uprm.edu](https://www.uprm.edu) [[uprm.edu](https://www.uprm.edu)]
- 4. [cdhfinechemical.com](https://www.cdhfinechemical.com) [[cdhfinechemical.com](https://www.cdhfinechemical.com)]
- 5. THE ACUTE TOXICITY OF TANNIC ACID ADMINISTERED INTRAGASTRICALLY - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. [redox.com](https://www.redox.com) [[redox.com](https://www.redox.com)]
- 7. [oxfordlabfinechem.com](https://www.oxfordlabfinechem.com) [[oxfordlabfinechem.com](https://www.oxfordlabfinechem.com)]
- 8. Assessment of the no-observed-adverse-effect level (NOAEL) of gallic acid in mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. Gallic acid - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org/)]
- 10. [cdhfinechemical.com](https://www.cdhfinechemical.com) [[cdhfinechemical.com](https://www.cdhfinechemical.com)]
- 11. Subchronic toxicity study of gallic acid by oral administration in F344 rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. [cot.food.gov.uk](https://www.cot.food.gov.uk) [[cot.food.gov.uk](https://www.cot.food.gov.uk)]
- 13. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. [cot.food.gov.uk](https://www.cot.food.gov.uk) [[cot.food.gov.uk](https://www.cot.food.gov.uk)]
- 15. Scientific opinion on the safety of green tea catechins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]



- 16. Hepatoprotective Activity of Geraniin Isolated from *Thespesia lampas* Dalz. and Gibson | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]
- 19. EGCG (Epigallocatechin Gallate): Benefits, Dosage, and Safety [healthline.com]
- 20. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 21. Nutritional toxicology of tannins and related polyphenols in forage legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
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